molecular formula C6H16Cl2N2O2 B1602555 DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride CAS No. 284664-87-5

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

Cat. No.: B1602555
CAS No.: 284664-87-5
M. Wt: 227.16 g/mol
InChI Key: JBBURJFZIMRPCZ-VHGLFXLXSA-N
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Description

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride (CAS RN: 284664-87-5) is a deuterated derivative of lysine, an essential α-amino acid involved in protein biosynthesis and metabolic regulation. The compound features eight deuterium atoms replacing hydrogens at the 3rd, 4th, 5th, and 6th carbon positions of the lysine side chain (denoted as "d8"), with two hydrochloric acid molecules forming a dihydrochloride salt (Figure 1). Its molecular formula is C₆H₁₄D₈N₂O₂·2HCl, and it has a molecular weight of 227.15 g/mol .

Deuterated lysine derivatives like this are critical in isotope-labeling studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium incorporation enhances signal resolution and reduces background noise . Additionally, they are used to investigate enzyme kinetics, metabolic pathways, and protein turnover rates via deuterium kinetic isotope effects (KIEs) .

Properties

IUPAC Name

2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-VHGLFXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583942
Record name (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-87-5
Record name (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Racemization and Synthesis of DL-Lysine

A well-documented method for preparing DL-lysine involves racemization of L-lysine hydrochloride under catalytic conditions:

  • Procedure : Dissolve L-lysine hydrochloride in glacial acetic acid.
  • Add salicylaldehyde or benzaldehyde as a catalyst (approximately 15–45% mass ratio relative to lysine salt).
  • Heat the mixture at 80–100°C for 1–3 hours to induce racemization.
  • Remove solvent, wash the residue with ethanol, and recrystallize to obtain DL-lysine salt.

This method yields DL-lysine with high efficiency and is adaptable for isotopically labeled lysine precursors.

Conversion to Dihydrochloride Salt

Salt Formation and Purification

The dihydrochloride salt form is prepared by acidification and purification steps:

  • Dissolve the DL-lysine or labeled lysine in distilled water.
  • Add hydrochloric acid to adjust pH and form the dihydrochloride salt.
  • Purify by cation-exchange chromatography to remove impurities and excess salts.
  • Concentrate, decolorize, and crystallize the product to obtain pure DL-lysine dihydrochloride.

Industrial-Scale Preparation of D-Lysine Hydrochloride as a Reference

A patented industrial method for D-lysine hydrochloride preparation (which can be adapted for DL forms) includes:

  • Fractionation by selective crystallization using L-(-)-camphorsulfonic acid to separate enantiomers.
  • Desalting via dissolution and removal of camphorsulfonic acid.
  • Refining by pH adjustment, decolorization, and crystallization to obtain high-purity D-lysine hydrochloride with enantiomeric excess up to 99.7%.

This process is scalable and yields high-quality amino acid salts suitable for further isotopic labeling.

Data Table Summarizing Key Preparation Parameters

Step Conditions/Details Notes
Racemization L-lysine HCl + salicylaldehyde/benzaldehyde, 80–100°C, 1–3 h Catalyst 15–45% w/w relative to lysine salt
Deuterium Incorporation Use of deuterated precursors or exchange in deuterated solvents Targeting side chain methylene hydrogens
Salt Formation Dissolution in water, acidification with HCl Formation of dihydrochloride salt
Purification Cation-exchange chromatography, ethanol washing Removal of impurities and excess acid
Crystallization Concentration, decolorization, crystallization Final product isolation
Industrial Refinement Fractionation with L-(-)-camphorsulfonic acid, pH adjustment High yield, high enantiomeric purity

Research Findings and Analytical Characterization

  • Yield and Purity : The racemization and purification methods yield DL-lysine salts with high purity, suitable for isotopic labeling and further chemical modification.
  • Spectroscopic Analysis : Characterization by NMR (including 1H and 13C) and IR spectroscopy confirms the structural integrity and isotopic incorporation in lysine derivatives.
  • Industrial Viability : The described methods, especially those involving camphorsulfonic acid fractionation, are suitable for large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can lead to the formation of oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .

Scientific Research Applications

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride involves its incorporation into proteins and other biomolecules in place of regular lysine. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to study the metabolism, distribution, and function of lysine in biological systems. The molecular targets and pathways involved include protein synthesis, enzyme activity, and metabolic pathways .

Comparison with Similar Compounds

The following section compares DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride with structurally or functionally related lysine derivatives, focusing on deuteration patterns, applications, and research findings.

Deuterated Lysine Derivatives
Compound Name Deuteration Sites Molecular Formula CAS RN Key Applications Price (100 mg)
This compound C3, C4, C5, C6 (8D) C₆H₁₄D₈N₂O₂·2HCl 284664-87-5 NMR/MS studies, enzyme KIEs ¥48,400
DL-Lysine-4,4,5,5-d4 dihydrochloride C4, C5 (4D) C₆H₁₈D₄N₂O₂·2HCl - Metabolic flux analysis -
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride C3, C4, C5, C6 (8D) C₆H₁₄D₈N₂O₂·HCl 344298-93-7 Protein folding studies ¥57,200
L-Lysine-2,3,3,4,4,5,5,6,6-d9 hydrochloride C2, C3, C4, C5, C6 (9D) C₆H₁₃D₉N₂O₂·HCl - High-precision isotopic tracing ¥70,400

Key Observations :

  • Deuteration Degree : The d8 variant provides extensive side-chain deuteration, ideal for tracking lysine residues in complex protein systems. In contrast, the d4 variant (DL-Lysine-4,4,5,5-d4) is less deuterated, limiting its utility in detailed mechanistic studies .
  • Isotope Effects: Kinetic studies on lysine 5,6-aminomutase revealed a KIE of 10.4 for d8-lysine, compared to 8.5 for d4-lysine, indicating greater sensitivity to deuteration extent in enzyme-catalyzed hydrogen transfers .
  • Cost : Higher deuteration (e.g., d8, d9) correlates with elevated pricing due to synthetic complexity .
Non-Deuterated Lysine Derivatives
Compound Name Structure CAS RN Applications
L-Lysine monohydrochloride C₆H₁₄N₂O₂·HCl 657-27-2 Cell culture media, dietary supplements
Methyl DL-lysinate dihydrochloride C₇H₁₆N₂O₂·2HCl 34015-48-0 Peptide synthesis, esterification studies
5-Hydroxy-DL-lysine hydrochloride C₆H₁₄N₂O₃·HCl 13204-98-3 Collagen crosslinking studies
L-Lysine amide dihydrochloride C₆H₁₄N₄O·2HCl 51127-08-3 Enzyme substrate, peptidomimetic synthesis

Key Comparisons :

  • Functional Groups : Unlike deuterated lysine, derivatives like 5-hydroxylysine (hydroxyl group) and lysine amide (amide bond) are modified for specific biochemical interactions, such as collagen stabilization or enzyme inhibition .
  • Synthetic Utility : Methyl lysinate dihydrochloride serves as a precursor for solid-phase peptide synthesis, whereas deuterated lysines are rarely used in synthesis due to cost .
Research Findings
  • Enzyme Mechanisms: DL-Lysine-d8 dihydrochloride was pivotal in elucidating the multistep hydrogen-transfer mechanism of lysine 5,6-aminomutase, demonstrating that KIEs are position-dependent .
  • Metabolic Tracing : In diabetic models, d8-lysine helped quantify advanced glycation end-products (AGEs) like Nϵ-carboxymethyl-lysine (CML), revealing accelerated protein oxidation in hyperglycemia .
  • NMR Advantages : The d8 label’s symmetry reduces signal splitting in ²H-NMR, enabling clearer analysis of lysine dynamics in membrane proteins .

Biological Activity

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a deuterated form of the essential amino acid lysine. The incorporation of deuterium atoms into its structure allows for unique applications in biological research, particularly in metabolic studies and protein quantification. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and practical applications in research.

Molecular Characteristics:

  • Molecular Formula: C₆H₈D₈Cl₂N₂O₂
  • Molecular Weight: 227.16 g/mol
  • Melting Point: 200-206°C
  • Boiling Point: 369.8°C at 760 mmHg

Table 1: Physical Properties of DL-Lysine-d8 Dihydrochloride

PropertyValue
Molecular FormulaC₆H₈D₈Cl₂N₂O₂
Molecular Weight227.16 g/mol
Melting Point200-206°C
Boiling Point369.8°C
Flash Point177.4°C

DL-Lysine-d8 dihydrochloride functions primarily through its incorporation into proteins during synthesis. This incorporation alters the mass of the resulting proteins, enabling differentiation and quantification through mass spectrometry techniques.

Key Mechanisms:

  • Stable Isotope Labeling: The deuterium-labeled lysine is used in Stable Isotope Labeling with Amino acids in Cell culture (SILAC). It allows researchers to track protein dynamics and interactions in various biological contexts.
  • Protein Synthesis Pathway: As an essential amino acid, lysine plays a critical role in protein synthesis. The presence of deuterium modifies the metabolic pathways without significantly altering the biochemical function of lysine.

Biological Activity

Research indicates that DL-Lysine-d8 dihydrochloride has implications in various biological processes:

  • Cell Signaling: It influences signaling pathways that regulate cellular metabolism and gene expression.
  • Metabolic Tracing: Its use as a tracer helps elucidate metabolic pathways and enzyme kinetics in various studies.
  • Protein Quantification: The unique mass shift allows for precise quantification of proteins under different experimental conditions.

Applications in Research

DL-Lysine-d8 dihydrochloride is widely utilized in several research domains:

  • Proteomics: It serves as an internal standard for quantifying protein expression levels.
  • Metabolomics: Used to trace metabolic pathways and study the effects of different conditions on cellular metabolism.
  • Pharmacokinetics: Investigated for its potential impact on drug metabolism and pharmacokinetic profiles due to deuteration.

Case Studies

Several studies have demonstrated the utility of DL-Lysine-d8 dihydrochloride in biological research:

  • Study on Protein Dynamics: A study by Russak et al. (2019) highlighted how deuterium substitution affects the pharmacokinetics of pharmaceutical compounds, showcasing the compound's role in drug development .
  • SILAC Applications: Research utilizing SILAC has shown that incorporating DL-Lysine-d8 into cell cultures can provide insights into protein turnover rates and interactions within complex biological systems .

Q & A

Basic Research Questions

Q. How can researchers confirm the deuteration pattern and isotopic purity of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H-NMR spectra to confirm the absence of protons at positions 3,4,5,6 and validate deuterium substitution. Residual protons in deuterated positions appear as low-intensity signals .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., LC-QTOF) to verify the molecular ion peak at m/z 227.15 (accounting for eight deuterium atoms) and isotopic purity (≥98 atom% D) .
  • Elemental Analysis : Quantify chlorine content (via titration) to confirm dihydrochloride stoichiometry .

Q. What are the recommended handling and storage protocols for DL-Lysine-d8 dihydrochloride to ensure stability?

  • Storage : Store at –20°C in a desiccator to prevent hygroscopic degradation. Avoid freeze-thaw cycles to maintain isotopic integrity .
  • Handling : Use anhydrous solvents (e.g., deuterated water or methanol) for dissolution to minimize proton exchange. Conduct experiments in inert atmospheres (e.g., nitrogen glovebox) for sensitive applications .

Q. How does DL-Lysine-d8 dihydrochloride differ from its non-deuterated and partially deuterated analogs (e.g., Lysine-4,4,5,5-d4)?

  • Structural Distinction : Full deuteration at positions 3–6 eliminates metabolic scrambling in downstream applications (e.g., tracing lysine-derived post-translational modifications). Partial deuteration (e.g., d4) may lead to ambiguous labeling in complex pathways .
  • Applications : DL-Lysine-d8 is preferred for high-resolution metabolic flux analysis, while d4 variants are suitable for simpler isotopic tracing .

Advanced Research Questions

Q. How can DL-Lysine-d8 dihydrochloride be integrated into SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics?

  • Experimental Design :

  • Media Preparation : Replace natural lysine with DL-Lysine-d8 (2.5–5 mM) in SILAC-grade RPMI-1640, supplemented with dialyzed FBS and deuterium-compatible antibiotics .
  • Validation : Confirm complete incorporation via MS after ≥5 cell doublings. Monitor isotopic interference in peptide quantification using software (e.g., MaxQuant) .
    • Challenges : Deuterium kinetic isotope effects may slow cell proliferation. Normalize growth rates by adjusting incubation times or using lighter isotopes (e.g., 13C^{13}C) for time-sensitive studies .

Q. How can researchers address contradictory data in metabolic tracing studies using DL-Lysine-d8 dihydrochloride?

  • Case Study : Discrepancies in lysine methylation or acetylation rates may arise from:

  • Isotope Effects : Deuterium substitution alters enzyme kinetics (e.g., lysine acetyltransferases). Compare results with 13C^{13}C-labeled analogs to isolate isotope-specific effects .
  • Pathway Cross-talk : Validate tracer specificity using knockout models (e.g., lysine racemase-null cells) to rule out interconversion between D- and L-lysine isoforms .
    • Controls : Include unlabeled lysine controls and spike-in heavy standards for LC-MS/MS normalization .

Q. What advanced techniques leverage DL-Lysine-d8 dihydrochloride to study epigenetic regulation?

  • Chromatin Dynamics : Incorporate DL-Lysine-d8 into histone proteins to track methylation (e.g., H3K4me) via MS. Deuterated lysine avoids overlap with natural isotopic clusters, improving quantification accuracy .
  • Enzyme Inhibition Studies : Use DL-Lysine-d8 to investigate binding kinetics of lysine demethylase inhibitors (e.g., LSD1 inhibitors). Deuterium substitution may enhance binding affinity or alter catalytic efficiency .

Q. How can DL-Lysine-d8 dihydrochloride be quantified in complex biological matrices (e.g., plasma or tissue lysates)?

  • Sample Preparation : Deproteinize using cold acetone, followed by solid-phase extraction (C18 columns) to isolate lysine derivatives .
  • Analytical Method : Employ LC-MS/MS with multiple reaction monitoring (MRM). Use m/z transitions specific to deuterated lysine (e.g., 227.15 → 84.1) and a stable isotope internal standard (e.g., 13C6^{13}C_6-lysine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Reactant of Route 2
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

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